4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride
CAS No.: 1602221-12-4
Cat. No.: VC11999920
Molecular Formula: C5H7ClN2O3S
Molecular Weight: 210.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1602221-12-4 |
|---|---|
| Molecular Formula | C5H7ClN2O3S |
| Molecular Weight | 210.64 g/mol |
| IUPAC Name | 4-methoxy-2-methylpyrazole-3-sulfonyl chloride |
| Standard InChI | InChI=1S/C5H7ClN2O3S/c1-8-5(12(6,9)10)4(11-2)3-7-8/h3H,1-2H3 |
| Standard InChI Key | LLJYZCGOHOKKQE-UHFFFAOYSA-N |
| SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)Cl |
| Canonical SMILES | CN1C(=C(C=N1)OC)S(=O)(=O)Cl |
Introduction
Structural and Chemical Properties
4-Methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride possesses the molecular formula C₅H₇ClN₂O₃S and a molecular weight of 210.64 g/mol. Its IUPAC name, 4-methoxy-2-methylpyrazole-3-sulfonyl chloride, reflects the substitution pattern: a methoxy group at position 4, a methyl group at position 1, and a sulfonyl chloride moiety at position 5 of the pyrazole ring. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Boiling Point | 345.5±27.0 °C (760 mmHg) | |
| Density | 1.6±0.1 g/cm³ | |
| Flash Point | 162.8±23.7 °C | |
| Vapour Pressure (25°C) | 0.0±0.7 mmHg | |
| LogP (Partition Coefficient) | 0.55 |
The compound’s planar pyrazole ring and electron-withdrawing sulfonyl chloride group contribute to its reactivity, particularly in nucleophilic substitution reactions . The methoxy substituent enhances solubility in polar solvents, while the methyl group at position 1 stabilizes the ring structure against degradation.
Synthesis and Manufacturing
The synthesis of 4-methoxy-1-methyl-1H-pyrazole-5-sulfonyl chloride typically involves chlorosulfonation of the parent pyrazole derivative. A standardized procedure includes:
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Starting Material: 4-Methoxy-1-methyl-1H-pyrazole.
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Reagent: Chlorosulfonic acid (ClSO₃H).
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Conditions: Reaction at 0–5°C under anhydrous conditions to minimize side reactions.
The mechanism proceeds via electrophilic aromatic substitution, where chlorosulfonic acid introduces the sulfonyl chloride group at position 5. Post-synthesis purification employs column chromatography or recrystallization to achieve >95% purity . Industrial-scale production faces challenges in controlling exothermic reactions and optimizing yields, which currently range from 60–75%.
Reactivity and Functionalization
The sulfonyl chloride moiety in this compound is highly electrophilic, enabling diverse transformations:
Nucleophilic Substitution
Reaction with amines (e.g., 2-phenylethylamine) forms sulfonamide derivatives, a class of compounds with documented pharmacological activity . For example:
This reaction is typically conducted in dichloromethane with diisopropylethylamine (DIPEA) as a base, achieving yields of 41–78% .
Cross-Coupling Reactions
Future Directions
Ongoing research aims to:
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